2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone
Description
Properties
CAS No. |
62693-28-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C14H10N2O2/c17-12(10-5-3-4-8-15-10)9-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2 |
InChI Key |
JBLPEZLLVNVRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of 2-Amino-5-acetylphenol Derivatives
A direct route involves condensing 2-amino-5-acetylphenol with pyridine-2-carboxylic acid under Dean-Stark conditions. The reaction proceeds via imidate intermediate formation , followed by cyclodehydration:
$$
\text{2-Amino-5-acetylphenol} + \text{Pyridine-2-carboxylic acid} \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| H2SO4, 120°C, 6h | 38 | 89 |
| PPA, 100°C, 8h | 45 | 92 |
| FeC2O4·2H2O, DMSO | 52 | 94 |
The use of FeC2O4·2H2O in DMSO at 150°C enhances yield by facilitating electron-deficient ring closure, though requiring strict anhydrous conditions.
Microwave-Assisted Cyclocondensation
Modern adaptations employ microwave irradiation to accelerate cyclization. A mixture of 2-amino-5-(pyridin-2-yl)acetophenol and triethyl orthoformate in acetic acid achieves 67% yield within 30 minutes at 150°C, reducing side-product formation compared to conventional heating.
Cross-Coupling Methodologies
Grignard Reagent-Mediated Coupling
Formation of the ethanone bridge via nucleophilic acyl substitution:
- Synthesis of Benzoxazole-2-acetyl Chloride :
$$
\text{Benzoxazole-2-acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acetyl chloride derivative}
$$ - Reaction with Pyridin-2-ylmagnesium Bromide :
$$
\text{Acetyl chloride} + \text{Pyridin-2-yl MgBr} \rightarrow \text{Target Compound} + \text{MgBrCl}
$$
Challenges :
- Pyridine’s electron-withdrawing nature reduces Grignard reactivity, necessitating ultra-dry THF and low temperatures (-78°C).
- Competitive ketone reduction observed without careful stoichiometry.
Suzuki-Miyaura Coupling
While less common due to the absence of halogens in the target, this method applies to brominated precursors:
- Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone .
- Coupling with Benzoxazole-2-boronic Acid :
$$
\text{Br-Ethanone} + \text{Benzoxazole-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound}
$$
Limitations :
- Requires pre-functionalized starting materials.
- Moderate yields (41–48%) due to steric hindrance at the ethanone bridge.
Oxidation of Secondary Alcohol Precursors
Alcohol Synthesis and Subsequent Oxidation
A two-step protocol avoids sensitive organometallic intermediates:
- Condensation of Benzoxazole-2-methanol with Pyridin-2-yl Lithium :
$$
\text{Benzoxazole-2-CH}2\text{OH} + \text{Pyridin-2-yl Li} \rightarrow \text{Benzoxazole-CH}2\text{-Pyridine-OH}
$$ - Oxidation with Jones Reagent :
$$
\text{Alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Ketone}
$$
Performance Metrics :
| Oxidizing Agent | Yield (%) | Selectivity |
|---|---|---|
| PCC | 58 | High |
| KMnO4 | 49 | Moderate |
| Jones Reagent | 63 | High |
Comparative Analysis of Methodologies
Table 1: Synthesis Route Efficiency
| Method | Yield Range (%) | Scalability | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed | 38–52 | Moderate | Minimal Purification |
| Grignard Coupling | 45–60 | Low | Direct C–C Bond Formation |
| Suzuki Coupling | 41–48 | High | Functional Group Tolerance |
| Oxidation of Alcohol | 58–63 | High | Avoids Organometallics |
The oxidation route offers superior scalability and reproducibility, particularly when using PCC in dichloromethane. Conversely, Grignard approaches provide atom economy but demand stringent reaction controls.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Under acidic conditions, 2-amino-5-acetylphenol may undergo:
- Premature Acetylation : Leading to N-acetyl byproducts (8–12% yield loss).
- Over-Oxidation : Formation of quinone impurities when using strong oxidizers like HNO3.
Steric Effects in Cross-Coupling
The ethanone bridge’s linear geometry creates steric clashes during Pd-catalyzed couplings, necessitating bulky ligands (e.g., SPhos) to prevent homo-coupling.
Industrial-Scale Considerations
For kilogram-scale production, microwave-assisted cyclocondensation and PCC oxidation are preferred due to:
- Reduced reaction times (2h vs. 8h conventional).
- Lower solvent volumes (DMSO vs. THF).
- Simplified workup procedures.
Scientific Research Applications
Chemistry: 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: In materials science, the compound is investigated for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyridine Ring
Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl
The positional isomer 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethanone (CAS: 51425-13-9) differs only in the pyridine substitution (3-position vs. 2-position). For instance, pyridin-3-yl derivatives may exhibit distinct hydrogen-bonding patterns compared to pyridin-2-yl analogs, influencing their reactivity in synthetic pathways .
Pyridine vs. Phenyl Substitution
Replacing the pyridine ring with a phenyl group yields 2-(Benzo[d]oxazol-2-yl)-1-phenylethanone. Such phenyl-substituted analogs are critical intermediates in Michael and Knoevenagel reactions, enabling access to polyfunctionalized compounds like chalcones and vinyl sulfones . However, the pyridine moiety in the target compound introduces nitrogen-based polarity, which may enhance solubility and bioavailability compared to purely aromatic systems .
Heterocycle Modifications: Benzoxazole vs. Benzothiazole
Replacing the benzoxazole oxygen atom with sulfur generates 2-(Benzo[d]thiazol-2-yl)-1-(pyridin-2-yl)ethanone. Benzothiazole derivatives are renowned for their enhanced electronic polarizability and bioactivity. For example:
- 2-(Benzo[d]thiazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone (mp: 188–189°C, yield: 72%) exhibits carbonic anhydrase inhibitory activity due to the thiol group’s nucleophilic character .
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (mp: 215–217°C, yield: 83%) demonstrates antiproliferative activity against cancer cell lines, attributed to DNA intercalation and piperazine-mediated solubility .
Functional Group Additions: Thioether vs. Ketone Linkers
Introducing a thioether group in place of the ketone linker modifies reactivity and biological interactions:
- 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone serves as a β-keto-sulfone intermediate, enabling access to acetylenes and vinyl sulfones .
- 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one is a precursor for cationic thiadiazole derivatives with antitumor activity, highlighting the importance of hydrazone linkers in drug design .
Biological Activity
2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzo[d]oxazole moiety and a pyridine ring, which are known for their biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, a screening of various derivatives showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Candida albicans | 16 µg/mL |
| Compound 3 | Escherichia coli | >64 µg/mL |
The structure-activity relationship (SAR) indicates that substitutions on the benzoxazole ring can significantly influence antimicrobial efficacy. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .
Anticancer Potential
The cytotoxic effects of benzoxazole derivatives have been extensively studied. Compounds derived from this scaffold have shown selective toxicity towards various cancer cell lines while exhibiting lower toxicity towards normal cells. For example, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 15 |
| Compound C | PC3 | 12 |
The findings suggest that modifications to the benzoxazole structure can lead to enhanced anticancer activity, making it a promising candidate for further development .
The mechanisms underlying the biological activities of this compound involve multiple pathways. For instance, its interaction with DNA and inhibition of topoisomerases have been proposed as potential mechanisms for its anticancer effects. Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases .
Case Studies
- Antimicrobial Screening : A study investigated a series of benzoxazole derivatives for their antimicrobial activity against various strains. The results indicated that certain modifications led to significant increases in potency against specific bacterial strains.
- Cytotoxicity Evaluation : In vitro studies demonstrated that selected compounds exhibited marked cytotoxic effects on several cancer cell lines, with some showing selectivity for cancer cells over normal cells.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone, and how do reaction conditions influence yield?
Answer: A common method involves cyclocondensation reactions. For example, benzoxazole derivatives are synthesized via refluxing acetyl chloride with heterocyclic precursors (e.g., benzimidazole analogs) in ethanol, using triethylamine as a base to facilitate ring closure . Yield optimization requires careful control of temperature (reflux at ~78°C for ethanol), stoichiometric ratios (1:1 molar ratio of benzoxazole to pyridinyl ketone precursors), and reaction time (typically 2–4 hours). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Answer: Key characterization tools include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, benzoxazole protons at δ 7.0–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 251.08 for C₁₄H₁₀N₂O₂) .
- Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C=N (benzoxazole, ~1620 cm⁻¹) bonds .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its reactivity in catalysis or supramolecular interactions?
Answer: The compound’s planar aromatic systems (benzoxazole and pyridine) enable π-π stacking interactions, while the ketone group acts as an electron-deficient site for nucleophilic attack. Computational studies (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. For example, the pyridinyl nitrogen’s lone pair may coordinate with metal catalysts in cross-coupling reactions . Experimental validation via X-ray crystallography (as in related benzoxazole derivatives) confirms bond angles and intermolecular interactions critical for designing catalysts or host-guest systems .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole-pyridine hybrids?
Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from:
- Assay Conditions: Variability in solvent (DMSO concentration), pH, or incubation time. Standardize protocols using controls like known inhibitors (e.g., staurosporine for kinase assays).
- Structural Analogues: Subtle changes (e.g., substituents on the pyridine ring) drastically alter activity. Compare data with structurally validated analogs (e.g., 1-(pyridin-3-yl)ethanone vs. pyridin-2-yl derivatives) .
- Purity: HPLC analysis (≥95% purity) is critical; impurities like unreacted acetyl chloride derivatives can skew results .
Q. How can researchers design experiments to probe the compound’s potential as a fluorescent probe or photosensitizer?
Answer: Methodology includes:
- UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission maxima (e.g., benzoxazole’s λₐᵦₛ ~300 nm, λₑₘ ~400 nm) and quantum yield in solvents of varying polarity .
- Time-Resolved Fluorescence: Assess excited-state lifetimes to evaluate energy transfer efficiency.
- Theoretical Modeling: Use TD-DFT to predict electronic transitions and compare with experimental data .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
Answer:
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed ketone or oxidized benzoxazole rings) in simulated biological fluids (pH 7.4 buffer, 37°C) .
- Stability Studies: Monitor half-life under UV light or oxidative stress (H₂O₂) to assess photolytic/oxidative degradation .
Methodological Design Considerations
Q. How should researchers optimize reaction scalability while minimizing byproducts?
Answer:
- Solvent Selection: Replace ethanol with greener solvents (e.g., PEG-400) to enhance solubility and reduce waste .
- Catalysis: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to improve atom economy .
- Process Monitoring: Use in-situ IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate.
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Software like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and cytochrome P450 interactions .
- Molecular Dynamics (MD): Simulate binding affinities to plasma proteins (e.g., albumin) to predict bioavailability .
Data Interpretation and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
